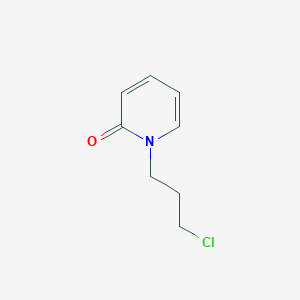

1-(3-Chloropropyl)pyridin-2-one

Description

1-(3-Chloropropyl)pyridin-2-one is an organochlorine compound featuring a pyridin-2-one ring substituted with a 3-chloropropyl chain. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive chloropropyl group and heterocyclic aromatic system. It serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty polymers. The chloropropyl moiety facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups or heterocycles .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

1-(3-chloropropyl)pyridin-2-one |

InChI |

InChI=1S/C8H10ClNO/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7H2 |

InChI Key |

UQKTWONKBNNXHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CPD-1)

- Structural Differences : Replaces the pyridin-2-one ring with a benzimidazol-2-one system, incorporating a benzene ring fused to the imidazole.

- Reactivity and Applications : CPD-1 is utilized as a catalyst in organic synthesis and an enzyme inhibitor (e.g., cytochrome P450). Its extended aromatic system enhances interactions with biological targets compared to the simpler pyridin-2-one derivative .

- Key Data: Property 1-(3-Chloropropyl)pyridin-2-one CPD-1 Molecular Formula C₈H₁₀ClNO C₁₀H₁₀ClN₂O Key Applications Pharmaceutical intermediates Enzyme inhibition, catalysis

1-(3-Chloropropyl)pyrrolidine and 1-(3-Chloropropyl)piperidine

- Structural Differences : Replace the pyridin-2-one ring with saturated pyrrolidine (5-membered) or piperidine (6-membered) rings.

- Reactivity : The absence of aromaticity reduces conjugation effects, making these compounds more nucleophilic. They are commonly used in alkylation reactions to introduce pyrrolidine/piperidine moieties into drug candidates .

- Pharmaceutical Relevance : 1-(3-Chloropropyl)-pyrrolidine hydrochloride (CAS 57616-69-0) is a key intermediate in antipsychotic drug synthesis, highlighting the importance of saturated N-heterocycles in medicinal chemistry .

1-Propyl-3-hydroxypyridin-2(1H)-one

- Structural Differences : Substitutes the chloropropyl group with a hydroxypropyl chain.

- Functional Impact : The hydroxyl group enhances solubility in polar solvents but reduces electrophilicity, limiting its utility in substitution reactions. This compound is studied for metal chelation and antioxidant properties .

Functional Group Analogues

Chloropyridine Derivatives (e.g., 3-Acetyl-2-chloropyridine)

Hydroxypropylpyrrolidone Derivatives (e.g., 1-(3-Hydroxypropyl)pyrrolidin-2-one)

- Structural Differences : Replace chlorine with a hydroxyl group on the propyl chain.

- Applications : Used as solvents or stabilizers in polymer chemistry due to their amphiphilic nature and low toxicity .

Application-Specific Comparisons

Pharmaceutical Intermediates

Catalysis and Polymer Chemistry

- This compound: Limited catalytic use but serves as a monomer in specialty polymers.

- CPD-1 : Effective in catalyzing cross-coupling reactions, attributed to its electron-deficient aromatic system .

Q & A

Q. What are the established synthetic routes for 1-(3-Chloropropyl)pyridin-2-one, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents to the pyridin-2-one core. Optimization includes:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) enhances coupling efficiency in dioxane/water systems .

- Temperature control : Reactions at 100°C improve kinetics while minimizing side reactions .

- Solvent systems : Polar aprotic solvents like DMF or THF stabilize intermediates, while biphasic systems (dioxane/water) aid in purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the chloropropyl chain’s integration and pyridin-2-one ring substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and hydrogen-bonding networks . For example, graph set analysis can classify intermolecular interactions in the solid state .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyridin-2-one derivatives, such as tautomerism or conformational flexibility?

Crystallographic refinement using SHELX software provides atomic-level resolution of:

- Tautomeric states : Electron density maps distinguish between keto-enol forms in the pyridin-2-one ring .

- Chloropropyl chain conformation : Distance Least Squares (DLS) analysis identifies preferred rotameric states, which influence molecular packing .

- Hydrogen-bonding motifs : Etter’s graph set theory categorizes interactions (e.g., rings) to predict stability and solubility .

Q. What experimental strategies address conflicting reactivity data in nucleophilic substitution reactions involving the chloropropyl group?

Contradictions in reactivity (e.g., unexpected byproducts) may arise from:

- Steric effects : Bulky nucleophiles require longer reaction times or elevated temperatures. Kinetic studies under varying conditions (e.g., THF vs. DMSO) clarify steric vs. electronic influences .

- Solvent polarity : Protic solvents stabilize transition states in mechanisms, while aprotic solvents favor pathways. Monitoring via NMR (if fluorinated analogs are used) tracks intermediate formation .

- Leaving group optimization : Replacing chloride with tosylate improves leaving-group ability in low-polarity solvents .

Q. How does the chloropropyl moiety influence the pharmacological activity of pyridin-2-one derivatives, and what structure-activity relationship (SAR) trends are observed?

The chloropropyl chain enhances:

- Lipophilicity : LogP calculations show improved membrane permeability, critical for CNS-targeting agents .

- Receptor binding : Molecular docking studies reveal that the chloropropyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR), as seen in tricyclic derivatives used for cancer therapy .

- Metabolic stability : The chlorine atom reduces oxidative metabolism, prolonging half-life in vivo compared to non-halogenated analogs .

Q. What challenges arise in analyzing hydrogen-bonding networks for this compound crystals, and how are they mitigated?

Challenges include:

- Disorder in the chloropropyl chain : Multi-conformer models and TLS refinement in SHELXL improve occupancy resolution .

- Weak hydrogen bonds : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis quantify C–H···O/N interactions, which are critical for lattice stabilization .

- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies metastable forms, while solvent-drop grinding explores packing variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.